[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Description
[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is an organic compound with the chemical formula C6H6F3IN2O It is a derivative of pyrazole, substituted with iodine, trifluoroethyl, and methanol groups
Properties
IUPAC Name |
[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2O/c7-6(8,9)3-12-1-4(10)5(2-13)11-12/h1,13H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHFENVCKHFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol can be achieved through organic synthesis routes. One common method involves the starting material pyrazole, which undergoes a series of substitution reactions. The iodine and methanol groups are then introduced through further substitution reactions, often using reagents like iodine and methanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo-Substituted Position
The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity is driven by the electron-withdrawing trifluoroethyl group, which polarizes the C–I bond and enhances its susceptibility to displacement.
Key Reaction Pathways:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Amines | DMF, 60–80°C | 4-Amino derivatives | High (SNAr mechanism) |
| Thiols | EtOH, reflux | 4-Thioether analogs | Moderate (base catalysis) |
| Alkoxides | THF, rt | 4-Alkoxy pyrazoles | Variable (solvent-dependent) |
The trifluoroethyl group stabilizes the transition state via inductive effects, accelerating substitution rates compared to non-fluorinated analogs . Regioselectivity is influenced by the steric bulk of the nucleophile due to the pyrazole’s planar geometry .
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) group at the 3-position participates in oxidation and esterification reactions, enabling further functionalization.
Oxidation
Controlled oxidation converts the hydroxymethyl group to a carboxylic acid or aldehyde:
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Aldehyde formation : TEMPO/NaOCl system in CH₂Cl₂ yields the corresponding aldehyde (unstable; often isolated as a hydrate).
-
Carboxylic acid : KMnO₄ in acidic aqueous conditions provides the acid derivative, though overoxidation risks exist.
Esterification
The alcohol reacts with acyl chlorides or anhydrides under mild conditions:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | Acetyl ester | 85–92% |
| Benzoyl chloride | DMAP | Benzoyl ester | 78–84% |
| Trifluoroacetic anhydride | None | Trifluoroacetyl ester | 65–70% |
Esterification preserves the pyrazole core while modulating solubility and bioactivity .
Trifluoroethyl Group Effects on Reactivity
The -CF₂CF₃ group exerts significant electronic and steric effects:
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Electronic : Withdraws electron density via σ-withdrawal, enhancing electrophilic substitution at the 4-position .
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Steric : Shields the pyrazole ring from bulky reagents, directing reactions to the less hindered hydroxymethyl site .
Comparative Reactivity Table
| Reaction Site | Rate (Relative to Non-Fluorinated Analog) | Dominant Factor |
|---|---|---|
| C–I bond | 3–5× faster | Electronic activation |
| -CH₂OH group | 0.5–0.8× slower | Steric hindrance |
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group may enhance its ability to penetrate cell membranes, while the iodine and pyrazole moieties may interact with specific enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: This compound shares the trifluoroethyl and iodine groups but lacks the pyrazole and methanol moieties.
2,2,2-Trifluoroethyl iodide: Similar in structure but without the pyrazole ring.
Uniqueness
What sets [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol apart is its combination of functional groups.
Biological Activity
[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its structure, synthesis, and biological effects, drawing on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 306.02 g/mol. It features a pyrazole ring substituted with an iodine atom and a trifluoroethyl group, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.02 g/mol |
| CAS Number | 2101196-97-6 |
| Purity | ≥ 98% |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with iodine and trifluoroethylating agents. The details of the synthetic pathway can vary based on the desired yield and purity.
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Specifically, modifications to the pyrazole core can enhance cytotoxicity against hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. For example, compounds with halogen substituents have been noted for their interactions with proteins involved in cell proliferation and survival . The trifluoroethyl group may also enhance lipophilicity, improving cellular uptake.
Case Studies
- Study on Antitumor Activity : A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of tumor cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- In Vivo Efficacy : In vivo studies involving animal models have shown that compounds with trifluoroethyl substitutions can significantly reduce tumor size compared to control groups treated with conventional chemotherapy .
- Target Interaction : Research indicates that these compounds may interact with specific receptors or enzymes critical for cancer cell metabolism, enhancing their therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For trifluoroethyl-substituted pyrazoles, a common approach is refluxing precursors (e.g., trifluoroethylhydrazine) with iodinated β-keto esters in ethanol, followed by recrystallization from DMF-EtOH (1:1) to isolate the product . The trifluoroethyl group can be introduced using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate, which is highly reactive but requires handling under inert conditions due to mutagenic risks .
Q. How can the purity and structural integrity of this compound be validated?
Purity assessment typically employs reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular confirmation. Structural characterization uses H/F NMR to verify the trifluoroethyl group’s presence (δ ~3.8 ppm for -CHCF) and iodopyrazole protons (δ ~6.5-7.5 ppm). High-resolution crystallography (e.g., X-ray diffraction) is recommended for unambiguous conformation analysis, as demonstrated for structurally similar trifluoroethylpyrazoles .
Q. What solvents and conditions are optimal for recrystallization?
A DMF-EtOH (1:1) mixture is effective for recrystallization, balancing solubility and polarity to yield high-purity crystals. For temperature-sensitive intermediates, slow cooling (0.5°C/min) minimizes amorphous byproducts .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacological properties?
The -CF group enhances metabolic stability by reducing oxidative metabolism and increasing lipophilicity (logP ~2.5), which improves membrane permeability. Its strong electron-withdrawing effect also modulates the pyrazole ring’s acidity (pK ~6-7), potentially altering binding interactions in biological targets. Comparative studies of non-fluorinated analogs show reduced bioavailability, underscoring fluorine’s role in optimizing ADME profiles .
Q. What strategies mitigate iodine displacement during functionalization reactions?
Iodine at the 4-position is susceptible to nucleophilic substitution. To preserve the iodopyrazole core, use mild coupling conditions (e.g., Pd-catalyzed cross-coupling at <60°C) and avoid strong bases. Protecting the methanol group as a silyl ether (e.g., TBS) prior to functionalization prevents unwanted side reactions .
Q. How can computational modeling predict docking interactions of this compound?
Molecular docking studies (using AutoDock Vina or Schrödinger Suite) should account for the trifluoroethyl group’s stereoelectronic effects. The -CF moiety may engage in hydrophobic interactions or halogen bonding, depending on the protein cavity. Conformational sampling via MD simulations (e.g., AMBER) is critical, as X-ray data show the trifluoroethyl group adopts a gauche conformation that influences binding .
Q. What are the stability challenges under acidic/basic conditions?
The methanol group is prone to oxidation under basic conditions (pH >9), forming a ketone. Acidic environments (pH <3) may hydrolyze the pyrazole ring. Stability assays (e.g., 24-hour exposure at 37°C in PBS buffers) coupled with LC-MS monitoring are advised to identify degradation pathways .
Q. How does this compound compare to other iodinated pyrazoles in catalytic applications?
Iodinated pyrazoles are versatile intermediates in Suzuki-Miyaura couplings. The trifluoroethyl group in this compound may sterically hinder cross-coupling efficiency compared to smaller substituents (e.g., methyl). Kinetic studies (monitored via F NMR) suggest a 15-20% slower reaction rate versus non-fluorinated analogs, necessitating optimized catalyst loading (e.g., 5 mol% Pd(PPh)) .
Methodological Notes
- Synthetic Optimization : Use 70% aqueous trifluoroethylhydrazine (Kanto Reagents) to minimize side reactions .
- Crystallography : For X-ray analysis, slow evaporation from acetonitrile yields diffraction-quality crystals (space group P2/c) .
- Fluorine-Specific Techniques : F NMR (referenced to CFCl) is critical for tracking fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
